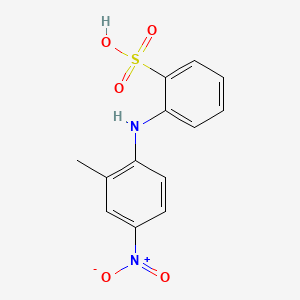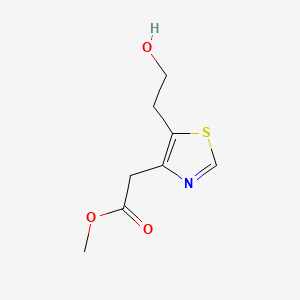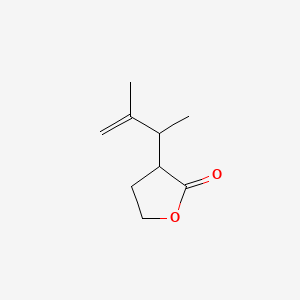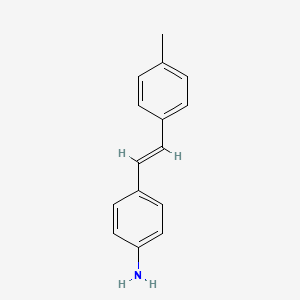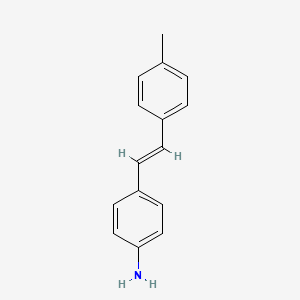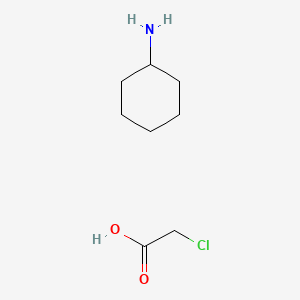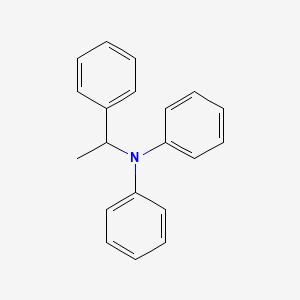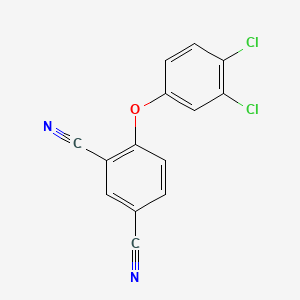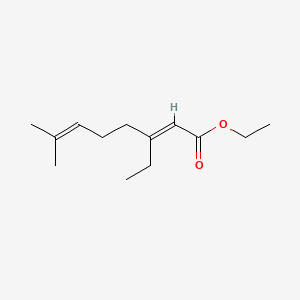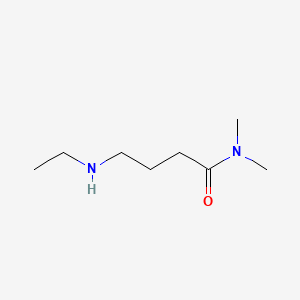
Carbonic acid, 4-formylphenyl propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4-formylphenyl propyl ester is an organic compound with the molecular formula C11H12O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group attached to the propyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl propyl ester typically involves the esterification of carbonic acid with 4-formylphenol and propanol. The reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
Carbonic acid+4-formylphenol+Propanol→Carbonic acid, 4-formylphenyl propyl ester+Water
The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The ester is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the esterification process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 4-formylphenyl propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 4-formylphenol and propanol.
Reduction: 4-hydroxyphenyl propyl ester.
Oxidation: 4-carboxyphenyl propyl ester.
Scientific Research Applications
Carbonic acid, 4-formylphenyl propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 4-formylphenyl propyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the parent alcohol and acid. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, propargyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, 4-formylphenyl propyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to other esters of carbonic acid. The formyl group allows for additional chemical modifications and interactions, making this compound versatile for various research and industrial applications.
Properties
CAS No. |
50262-55-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-formylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-11(13)15-10-5-3-9(8-12)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI Key |
KMBHHVRNNCMBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


